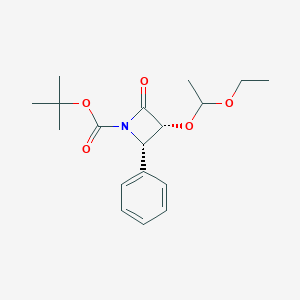

(3R,4S)-叔丁基 3-(1-乙氧基乙氧基)-2-氧代-4-苯基氮杂环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of organic compounds known for their complex synthesis processes and unique structural characteristics. While direct studies on "(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate" specifically might not be extensively documented, insights can be drawn from related compounds within the same chemical family. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step processes including displacement, acylation, Wittig cyclization, and intramolecular reactions. For instance, Lei et al. (2010) described a synthesis pathway involving displacement, acylation, and Wittig cyclization reaction for a related compound, showcasing the intricate steps required to synthesize such molecules (Lei, 2010).

科学研究应用

环境和生物降解研究

对合成酚类抗氧化剂 (SPA) 和醚类(如 ETBE)的研究表明,它们广泛用于各种工业和商业产品中,存在于环境基质中,并具有生物降解过程。SPA,例如 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP),已在室内灰尘、空气颗粒物、海床沉积物和河水中被检测到。研究表明,需要进行进一步的研究来探索新型高分子量 SPA 的污染和环境行为,并开发具有低毒性和迁移能力的 SPA,以减少潜在的环境污染 (Liu & Mabury, 2020)。此外,ETBE 在土壤和地下水中的生物降解已被广泛研究,重点关注能够好氧降解 ETBE 的微生物,这可以为环境清理的生物修复工作提供信息 (Thornton 等, 2020)。

抗氧化剂研究和合成应用

对新脂肪酸、新烷烃及其衍生物(包括含有叔丁基的化合物)的研究探索了它们作为抗氧化剂、抗癌剂、抗微生物剂和抗菌剂的应用。这些天然代谢物和合成化合物表现出多种生物活性,表明它们在化妆品、农学和制药工业中的潜在用途。这一研究领域强调了开发具有特定官能团(如叔丁基)的新型化合物对于各种应用的重要性 (Dembitsky, 2006)。

合成路线和化学转化

对像凡德他尼这样的化合物的合成路线的研究突出了含叔丁基中间体在促进化学转化中的作用。这些合成途径涉及取代、脱保护和环化等步骤,强调了含叔丁基基团化合物的多功能性和工业规模化学合成中的商业价值 (Mi, 2015)。

安全和危害

属性

IUPAC Name |

tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3/t12?,14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTZICYNMYGUNU-JQXSQYPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432979 |

Source

|

| Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

CAS RN |

201856-57-7 |

Source

|

| Record name | 1,1-Dimethylethyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201856-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)